molecular formula C28H34N2O3 B11023134 2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11023134
M. Wt: 446.6 g/mol
InChI Key: GOHKROANVGVMEI-UHFFFAOYSA-N
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Description

2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:

    Formation of the Spirocyclic Core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The cyclohexyl and methoxybenzyl groups are introduced through substitution reactions, often using reagents like alkyl halides and base catalysts.

    Final Assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

    Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, expanding the compound’s structural diversity.

Scientific Research Applications

2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and medicinal chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.

Comparison with Similar Compounds

2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with similar compounds, such as:

    N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound is used in peptide synthesis and has a different functional group arrangement.

    N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide: Known for its use in RNA sequencing techniques, it shares the cyclohexyl group but differs in its overall structure and applications.

    2-Cyclohexyl-N-(2-methoxybenzyl)acetamide: This compound has a similar methoxybenzyl group but lacks the spirocyclic core, leading to different chemical properties and uses.

The uniqueness of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

2-cyclohexyl-N-[(2-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C28H34N2O3/c1-33-24-16-8-5-11-20(24)19-29-26(31)25-22-14-6-7-15-23(22)27(32)30(21-12-3-2-4-13-21)28(25)17-9-10-18-28/h5-8,11,14-16,21,25H,2-4,9-10,12-13,17-19H2,1H3,(H,29,31)

InChI Key

GOHKROANVGVMEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5

Origin of Product

United States

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